![molecular formula C30H35N3O3 B8025332 CP 640186 CAS No. 630111-13-6](/img/structure/B8025332.png)
CP 640186
Overview
Description
(3R)-1’-(9-anthrylcarbonyl)-3-(morpholin-4-ylcarbonyl)-1,4’-bipiperidine is a complex organic compound that features a bipiperidine core with anthrylcarbonyl and morpholinylcarbonyl substituents
Biochemical Analysis
Biochemical Properties
CP-640186 interacts with the acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid metabolism . It binds to the active site of ACC at the interface between the two monomers of the CT dimer . The inhibition of ACC by CP-640186 is uncompetitive with respect to ATP and non-competitive with respect to acetyl-CoA, citrate, and bicarbonate .
Cellular Effects
CP-640186 has been shown to inhibit fatty acid synthesis and stimulate fatty acid oxidation in various cell types . For instance, it can inhibit H460 cell growth , increase fatty acid metabolism in C2C12 cells and muscle strips , and inhibit fatty acid synthesis and TG synthesis in HepG2 cells .
Molecular Mechanism
CP-640186 exerts its effects at the molecular level by binding to the active site of ACC, thereby inhibiting the enzyme . This inhibition leads to a decrease in the synthesis of malonyl-CoA, a product synthesized by the catalyzation of ACC . This results in a decrease in fatty acid synthesis and an increase in fatty acid oxidation .
Temporal Effects in Laboratory Settings
While specific temporal effects of CP-640186 are not mentioned in the search results, it is noted that CP-640186 displays good metabolic stability and moderate pharmacokinetic properties .
Dosage Effects in Animal Models
In animal models, CP-640186 has been shown to inhibit fatty acid synthesis and stimulate fatty acid oxidation . It has also been shown to improve insulin sensitivity in diet-induced obese animal models .
Metabolic Pathways
CP-640186 is involved in the fatty acid metabolism pathway, where it inhibits the enzyme ACC . This leads to a decrease in the synthesis of malonyl-CoA, a key intermediate in fatty acid synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1’-(9-anthrylcarbonyl)-3-(morpholin-4-ylcarbonyl)-1,4’-bipiperidine typically involves multi-step organic reactions. The process may start with the preparation of the bipiperidine core, followed by the introduction of the anthrylcarbonyl and morpholinylcarbonyl groups through acylation reactions. Common reagents used in these steps include anthracene derivatives, morpholine, and various acylating agents. Reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, with catalysts such as triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include continuous flow reactors, automated synthesis systems, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
(3R)-1’-(9-anthrylcarbonyl)-3-(morpholin-4-ylcarbonyl)-1,4’-bipiperidine can undergo various chemical reactions, including:
Oxidation: The anthrylcarbonyl group can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The bipiperidine core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or sulfonates under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the anthrylcarbonyl group would yield anthraquinone derivatives, while reduction of the carbonyl groups would yield the corresponding alcohols.
Scientific Research Applications
Metabolic Disorders
CP 640186 has been extensively studied for its role in treating metabolic disorders such as obesity and type 2 diabetes. Key findings include:
- Body Weight Reduction : In studies with sucrose-fed rats, this compound reduced liver, muscle, and adipose triglycerides, leading to significant body weight loss without affecting lean body mass .
- Improved Insulin Sensitivity : Administration of this compound enhanced insulin sensitivity in insulin-resistant rat muscle tissue within 30 minutes post-administration .
Data Table: Effects of this compound on Metabolic Parameters
Parameter | Effect | Reference |
---|---|---|
Body Weight | Reduced | |
Insulin Sensitivity | Improved | |
Triglyceride Levels | Decreased | |
Fatty Acid Oxidation | Stimulated |
Antiviral Activity
Recent studies have highlighted the antiviral properties of this compound, particularly against dengue virus (DENV) and Zika virus:
- Dengue Virus Proliferation : this compound significantly inhibited DENV proliferation in vitro, with its efficacy linked to the dosage of the virus during infection . The compound was shown to reduce viral E protein expression and progeny virus production.
- Mechanism of Action : The antiviral effect was attributed to the modulation of ACC phosphorylation post-infection, indicating that this compound acts on host targets to exert its antiviral effects .
Data Table: Antiviral Efficacy of this compound
Virus | IC50 (µM) | Effect Observed | Reference |
---|---|---|---|
Dengue Virus | 0.96 | Reduced viral protein expression | |
Zika Virus | 1.27 | Inhibited viral proliferation |
Case Study 1: Obesity and Insulin Resistance
In a controlled study involving sucrose-fed rats treated with this compound for three weeks, researchers observed:
- A dose-dependent reduction in triglycerides across liver, muscle, and adipose tissues.
- Significant improvements in insulin sensitivity without alterations in plasma glucose levels.
These findings suggest that this compound may offer a dual benefit by addressing both obesity and insulin resistance simultaneously.
Case Study 2: Antiviral Effects Against Dengue Virus
A recent investigation into the antiviral properties of this compound revealed that:
- Treatment with this compound post-DENV infection significantly reduced viral gene transcription.
- The compound demonstrated low toxicity even at concentrations exceeding its IC50 values.
This case study underscores the potential of this compound as a therapeutic candidate for managing viral infections while maintaining safety profiles .
Mechanism of Action
The mechanism of action of (3R)-1’-(9-anthrylcarbonyl)-3-(morpholin-4-ylcarbonyl)-1,4’-bipiperidine would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system.
Comparison with Similar Compounds
Similar Compounds
(3R)-1’-(9-anthrylcarbonyl)-3-(piperidin-4-ylcarbonyl)-1,4’-bipiperidine: Similar structure but with a piperidine group instead of morpholine.
(3R)-1’-(9-anthrylcarbonyl)-3-(pyrrolidin-4-ylcarbonyl)-1,4’-bipiperidine: Similar structure but with a pyrrolidine group.
Uniqueness
The presence of the morpholinylcarbonyl group in (3R)-1’-(9-anthrylcarbonyl)-3-(morpholin-4-ylcarbonyl)-1,4’-bipiperidine may confer unique properties such as increased solubility or specific binding interactions that are not observed in similar compounds.
Biological Activity
CP 640186 is a potent and selective inhibitor of Acetyl-CoA carboxylase (ACC), an enzyme pivotal in fatty acid metabolism. This compound has garnered attention for its potential therapeutic applications in metabolic disorders, obesity, and cancer. The following sections detail the biological activity of this compound, supported by research findings and case studies.
This compound functions by inhibiting both ACC1 and ACC2 isoforms, which are crucial for the conversion of acetyl-CoA to malonyl-CoA, the first step in fatty acid biosynthesis. The inhibition of ACC leads to decreased malonyl-CoA levels, promoting fatty acid oxidation while reducing lipogenesis. This dual effect is particularly beneficial in conditions characterized by insulin resistance and metabolic syndrome.
In Vitro Studies
- Fatty Acid Oxidation : In C2C12 muscle cells and rat muscle slices, this compound significantly stimulated fatty acid oxidation. This was evidenced by increased carnitine palmitoyltransferase I (CPT-I) activity in Hep-G2 cells, indicating enhanced mitochondrial fatty acid uptake and oxidation .
- Cellular Effects : The compound demonstrated a reduction in triglyceride synthesis and secretion in Hep-G2 cells without affecting cholesterol synthesis. This selective inhibition suggests a targeted approach to managing lipid metabolism .
In Vivo Studies
- Animal Models : In sucrose-fed rats treated with this compound for three weeks, there was a notable reduction in liver, muscle, and adipose triglycerides. The treatment led to a decrease in body weight attributed to selective fat loss while preserving lean body mass .
- Insulin Sensitivity : Studies showed that this compound improved insulin sensitivity in insulin-resistant rat muscle tissue within 30 minutes of administration. This rapid effect underscores its potential as a therapeutic agent for metabolic disorders .
Case Study 1: Obesity and Insulin Resistance
A study involving obese rats demonstrated that treatment with this compound resulted in reduced plasma free fatty acids and glucose levels while improving insulin sensitivity. The compound effectively mitigated hyperinsulinemia induced by high-sucrose diets without altering plasma glucose levels .
Case Study 2: Cancer Therapeutics
This compound has also been explored as a potential anticancer agent due to its role in modulating fatty acid metabolism, which is often dysregulated in tumors. The compound's ability to inhibit ACC activity has been linked to reduced tumor growth in various cancer models .
Data Summary
Parameter | Effect of this compound |
---|---|
Fatty Acid Oxidation | Increased |
CPT-I Activity | Enhanced |
Triglyceride Synthesis | Decreased |
Body Weight | Reduced (selective fat loss) |
Insulin Sensitivity | Improved |
Properties
IUPAC Name |
[(3R)-1-[1-(anthracene-9-carbonyl)piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35N3O3/c34-29(32-16-18-36-19-17-32)24-8-5-13-33(21-24)25-11-14-31(15-12-25)30(35)28-26-9-3-1-6-22(26)20-23-7-2-4-10-27(23)28/h1-4,6-7,9-10,20,24-25H,5,8,11-19,21H2/t24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQKDRLEMKIYMC-XMMPIXPASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)C(=O)C3=C4C=CC=CC4=CC5=CC=CC=C53)C(=O)N6CCOCC6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)C2CCN(CC2)C(=O)C3=C4C=CC=CC4=CC5=CC=CC=C53)C(=O)N6CCOCC6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
591778-68-6 | |
Record name | CP-640186 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0591778686 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CP-640186 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04L1E4J3ZT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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